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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafaminol, also known as methylcoffanolamine, is a synthetic derivative of caffeine belonging
to the methylxanthine family.[1] It has been utilized primarily as a vasoconstrictor and nasal
decongestant. This technical guide provides a comprehensive overview of the chemical
structure, physicochemical properties, and known pharmacological characteristics of
Cafaminol. It includes a review of its mechanism of action as an alpha-adrenergic agonist,
available data on its synthesis, and a discussion of its clinical applications. Due to the limited
availability of recent research on Cafaminol, this guide also extrapolates information from
related compounds and general principles of pharmacology where necessary, providing a
foundational resource for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Cafaminol is chemically designated as 8-((2-hydroxyethyl)(methyl)amino)-1,3,7-trimethyl-3,7-
dihydro-1H-purine-2,6-dione. It is a derivative of caffeine, with a substituted amino group at the
8-position of the purine ring.

Chemical Structure

The chemical structure of Cafaminol is presented below:
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Molecular Formula: C11H17NsO3
Molecular Weight: 267.28 g/mol [2][3]

IUPAC Name: 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-
dione

CAS Number: 30924-31-3

Synonyms: Methylcoffanolamine, Rhinetten, Rhinoptil, G-1

Physicochemical Data

A summary of the key physicochemical properties of Cafaminol is provided in the table below.

Property Value Reference
Appearance Solid powder

Melting Point 162-164 °C

Solubility Soluble in water

(approximately 6%)

pH of aqueous solution 6.9

C:49.43%, H: 6.41%, N:

Elemental Analysis
26.20%, O: 17.96%
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Synthesis of Cafaminol
Patented Synthesis Method

The preparation of Cafaminol has been described in German patent DE 1085530 and US
patent 3094531. The general synthetic approach involves the modification of a caffeine
precursor.
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A plausible synthetic workflow, based on the patent information, is outlined below. This diagram
illustrates the key transformation from a suitable caffeine derivative to Cafaminol.

Reactants

N-Methylethanolamine Reaction Product

L
(" Nucleophilic Substitution

8-Bromocaffeine

Click to download full resolution via product page

A simplified workflow for the synthesis of Cafaminol.

Experimental Protocol (Hypothetical)

While the exact, detailed experimental protocol from the patents is not readily available in the
public domain, a general procedure for the synthesis of Cafaminol via nucleophilic substitution
can be proposed.

Materials:

8-Bromocaffeine

N-Methylethanolamine

A suitable high-boiling point solvent (e.g., dimethylformamide)

A non-nucleophilic base (e.g., potassium carbonate)

Reagents for workup and purification (e.g., water, ethyl acetate, silica gel)

Procedure:
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e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 8-bromocaffeine in the solvent.

» Addition of Reagents: Add an excess of N-methylethanolamine and the base to the reaction
mixture.

e Reaction: Heat the mixture to reflux and maintain the temperature for several hours,
monitoring the reaction progress by thin-layer chromatography.

o Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the
inorganic salts and remove the solvent under reduced pressure.

o Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash
with water to remove any remaining water-soluble impurities.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by column chromatography on
silica gel or by recrystallization from a suitable solvent to yield pure Cafaminol.

Pharmacological Properties and Mechanism of
Action

Cafaminol is classified as a vasoconstrictor and is used as a nasal decongestant. Its
pharmacological effects are primarily attributed to its activity as an alpha-adrenergic agonist.

Mechanism of Action: Alpha-Adrenergic Agonism

The primary mechanism of action for nasal decongestants like Cafaminol is the activation of
alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa. This
activation leads to vasoconstriction, which reduces blood flow and swelling of the nasal tissues,
thereby alleviating nasal congestion.

The signaling pathway initiated by the activation of alpha-1 adrenergic receptors is depicted
below.
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Signaling pathway of Cafaminol via al-adrenergic receptor activation.
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Pharmacokinetics

Specific pharmacokinetic data for Cafaminol in humans is limited. However, as a caffeine
derivative, some aspects of its pharmacokinetic profile may be inferred from caffeine. Caffeine
is rapidly and completely absorbed after oral administration, with peak plasma concentrations
reached within 15 to 120 minutes. It is distributed throughout the body and has a half-life of 2.5
to 4.5 hours in adults.

Toxicology

The acute toxicity of Cafaminol has been determined in mice.

Route of .

L. . Species LDso Reference
Administration
Subcutaneous Male Mice 700 mg/kg

Analytical Methods

Specific, validated analytical methods for the routine quality control of Cafaminol are not widely
published. However, given its structural similarity to caffeine and other xanthine derivatives,
standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) can
be adapted for its analysis.

Proposed HPLC Method

A reversed-phase HPLC method would be suitable for the quantification of Cafaminol in
pharmaceutical formulations.

Chromatographic Conditions (Hypothetical):
e Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 um patrticle size)

» Mobile Phase: A mixture of methanol and a suitable buffer (e.g., phosphate buffer at pH 4.0)
in an isocratic elution mode.

e Flow Rate: 1.0 mL/min
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» Detection: UV detector at a wavelength determined by the UV spectrum of Cafaminol (likely
around 270-280 nm, similar to caffeine).

e Internal Standard: A structurally related compound not present in the sample matrix could be
used for improved accuracy and precision.

The workflow for a typical HPLC analysis is outlined below.

Sample Preparation
(Dissolution and Filtration)

= ——
HPLC System
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A general workflow for the HPLC analysis of Cafaminol.

Clinical Use
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Cafaminol has been used as a nasal decongestant in some countries, with brand names
including Rhinetten and Rhinoptil. It was introduced in Germany in 1974 for the treatment of
symptoms associated with the common cold and rhinitis.

Conclusion

Cafaminol is a caffeine derivative with established use as a nasal decongestant due to its
vasoconstrictive properties mediated by alpha-adrenergic agonism. While its chemical structure
and basic physicochemical properties are well-documented, there is a notable lack of recent
and in-depth research into its specific pharmacological profile, including detailed
pharmacokinetic and pharmacodynamic studies in humans, as well as validated analytical
methods. This guide provides a comprehensive summary of the available information and
highlights areas where further research is needed to fully characterize this compound for
potential future applications in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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